REACTION_CXSMILES
|
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.Br[CH2:12][CH2:13][CH2:14][CH2:15][N:16]1[C:20](=[O:21])[C:19]2=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]2[C:17]1=[O:26].C([O-])([O-])=O.[K+].[K+].C([O-])(O)=O.[Na+]>CCO>[NH:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[S:1][CH2:12][CH2:13][CH2:14][CH2:15][N:16]1[C:20](=[O:21])[C:19]2[C:18](=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:17]1=[O:26] |f:2.3.4,5.6|
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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SC=1NC2=C(N1)C=CC=C2
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Name
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|
Quantity
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3.8 g
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Type
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reactant
|
Smiles
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BrCCCCN1C(C=2C(C1=O)=CC=CC2)=O
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Name
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|
Quantity
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2.2 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CCO
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 18 h
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Duration
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18 h
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with CH2Cl2 (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic fractions were dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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Purification of the crude material
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Type
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CUSTOM
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Details
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thus obtained by flash chromatography (silica gel, hexane/EtOAc; 4:1)
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Name
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|
Type
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product
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Smiles
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N1C(=NC2=C1C=CC=C2)SCCCCN2C(C1=CC=CC=C1C2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |